An In-Depth Technical Guide to the Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
An In-Depth Technical Guide to the Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Butyl 4-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical and chemical research. The document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and a visual representation of the synthesis pathway.
Overview of the Synthesis Pathway
The synthesis of Butyl 4-[(chloroacetyl)amino]benzoate is a two-step process. The first step involves the esterification of 4-aminobenzoic acid with n-butanol to produce Butyl 4-aminobenzoate. The subsequent step is the chloroacetylation of the resulting ester at the amino group using chloroacetyl chloride.
Data Presentation
This section summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 187-189 | - |
| n-Butanol | C₄H₁₀O | 74.12 | -89 | - |
| Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | 193.24 | 57-59 | ¹H NMR (CDCl₃): δ 7.87 (d, 2H), 6.64 (d, 2H), 4.23 (t, 2H), 4.05 (br s, 2H), 1.70 (m, 2H), 1.45 (m, 2H), 0.97 (t, 3H) |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | -22 | - |
| Butyl 4-[(chloroacetyl)amino]benzoate | C₁₃H₁₆ClNO₃ | 269.72 | Not available | ¹H NMR (CDCl₃, predicted): δ 8.3 (s, 1H, NH), 7.9 (d, 2H), 7.7 (d, 2H), 4.3 (t, 2H), 4.2 (s, 2H), 1.7 (m, 2H), 1.5 (m, 2H), 1.0 (t, 3H) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Butyl 4-[(chloroacetyl)amino]benzoate.
Synthesis of Butyl 4-aminobenzoate
This procedure is adapted from the well-established Fischer esterification method.
Materials:
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4-Aminobenzoic acid
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n-Butanol
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Concentrated sulfuric acid
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Diethyl ether
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Round-bottom flask with reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, suspend 4-aminobenzoic acid in an excess of n-butanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the excess n-butanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Butyl 4-aminobenzoate as a solid.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate
This protocol describes the N-chloroacetylation of Butyl 4-aminobenzoate.
Materials:
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Butyl 4-aminobenzoate
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Chloroacetyl chloride
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Anhydrous tetrahydrofuran (THF)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Round-bottom flask with a dropping funnel
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Magnetic stirrer
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Ice-salt bath
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Cold water
Procedure:
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Dissolve Butyl 4-aminobenzoate (1 equivalent) in anhydrous THF in a round-bottom flask.
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Add DBU (0.2 equivalents) to the solution.
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Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
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Add chloroacetyl chloride (1.02 equivalents) dropwise from a dropping funnel, ensuring the temperature does not rise above 5°C.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into cold water to precipitate the product.
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Filter the solid precipitate and wash thoroughly with water.
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Dry the product. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of Butyl 4-[(chloroacetyl)amino]benzoate.
Caption: Synthesis pathway of Butyl 4-[(chloroacetyl)amino]benzoate.

